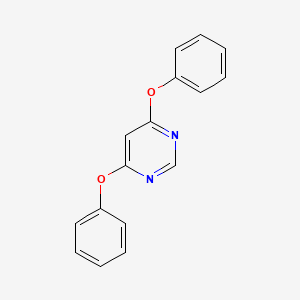

4,6-Diphenoxypyrimidine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

156592-09-5 |

|---|---|

Fórmula molecular |

C16H12N2O2 |

Peso molecular |

264.284 |

Nombre IUPAC |

4,6-diphenoxypyrimidine |

InChI |

InChI=1S/C16H12N2O2/c1-3-7-13(8-4-1)19-15-11-16(18-12-17-15)20-14-9-5-2-6-10-14/h1-12H |

Clave InChI |

VNUQMXLZNZGGAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC(=NC=N2)OC3=CC=CC=C3 |

Sinónimos |

Pyrimidine, 4,6-diphenoxy- (9CI) |

Origen del producto |

United States |

Synthetic Methodologies and Preparative Strategies

Classical and Established Synthetic Routes to 4,6-Diphenoxypyrimidine

The traditional synthesis of this compound primarily relies on nucleophilic aromatic substitution and various condensation and coupling techniques. These methods are well-documented and form the foundational basis for accessing this class of compounds.

Nucleophilic Aromatic Substitution Reactions

The most common and direct route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of a di-substituted pyrimidine (B1678525), most notably 4,6-dichloropyrimidine (B16783), with a phenoxide nucleophile.

The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly when strong electron-withdrawing groups like halogens are present at the C4 and C6 positions. The reaction proceeds by the addition of sodium or potassium phenoxide to the pyrimidine ring, followed by the elimination of the halide leaving group. The use of a polar, high-boiling solvent such as dimethylformamide (DMF) or N-methylpyrrolidone is common to ensure the solubility of the reagents and to facilitate the reaction, which often requires elevated temperatures.

A typical reaction scheme is as follows: 4,6-dichloropyrimidine + 2 equivalents of Sodium Phenoxide → this compound + 2 equivalents of Sodium Chloride

The primary precursor, 4,6-dichloropyrimidine, is synthesized from 4,6-dihydroxypyrimidine (B14393) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.comguidechem.comgoogle.compatsnap.com This two-step sequence, starting from 4,6-dihydroxypyrimidine, represents the most established pathway to this compound.

Condensation and Coupling Approaches

Condensation and coupling reactions offer alternative strategies for the synthesis of the this compound scaffold. These methods can involve either the formation of the pyrimidine ring from precursors already containing the phenoxy moieties or the attachment of the phenoxy groups to a pre-formed pyrimidine ring via metal-catalyzed cross-coupling reactions.

One prominent method in this category is the Ullmann condensation. wikipedia.orgbyjus.com This copper-catalyzed reaction facilitates the formation of aryl ethers from an aryl halide and an alcohol or phenol (B47542). wikipedia.org In the context of this compound synthesis, this would involve the coupling of 4,6-dichloropyrimidine with phenol in the presence of a copper catalyst and a base. wikipedia.orgbyjus.comnih.govmdpi.comarkat-usa.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern iterations have improved the reaction's efficiency through the use of ligands and soluble copper catalysts, allowing for milder conditions. nih.govmdpi.comarkat-usa.org

| Entry | Aryl Halide | Phenol | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chloronitrobenzene | Phenol | Cu | KOH | - | High | - |

| 2 | Aryl Bromide | p-Cresol | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene | 110 | 58.3 |

| 3 | Aryl Bromide | p-Cresol | CuIPPh₃ (5 mol%) | K₂CO₃ | o-Xylene | 140 | 67.9 |

| 4 | Aryl Halide | Various Phenols | Cu-NPs (1 mol%) | Cs₂CO₃ | DMF | 120 | 65-92 |

Table 1. Representative examples of Ullmann-type C-O coupling reactions under various conditions. Data sourced from multiple studies to illustrate the versatility of the reaction. wikipedia.orgmdpi.comarkat-usa.org Note: These are generalized examples of the Ullmann reaction; specific application to 4,6-dichloropyrimidine follows the same principles.

Modern and Environmentally Benign Synthesis Approaches

In line with the growing emphasis on sustainable chemical manufacturing, modern synthetic approaches focus on reducing environmental impact, improving energy efficiency, and simplifying reaction procedures. rasayanjournal.co.inbenthamdirect.comnih.govjmaterenvironsci.comresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net By utilizing dielectric heating, microwave irradiation can rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purities. nih.govmdpi.com

This technology is highly applicable to the synthesis of this compound via the SNAr pathway. The use of microwave irradiation can significantly shorten the time required for the substitution reaction between 4,6-dichloropyrimidine and phenol, often under milder conditions than conventional heating. mdpi.comrsc.org

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 6-7 hours | 4-78 |

| Microwave Irradiation | 2-6 minutes | 53-81 |

Table 2. A comparative analysis of conventional heating versus microwave-assisted synthesis for a pyrimidine derivative, highlighting the significant improvement in reaction time and yield. This data is representative of the advantages observed in microwave-assisted heterocyclic synthesis. mdpi.com

Solvent-Free and Catalytic Methods

Solvent-free synthesis and the use of efficient catalysts are cornerstones of green chemistry, aiming to reduce waste and avoid the use of hazardous organic solvents. researchgate.netorganic-chemistry.orgrsc.orgmdpi.com Reactions can be performed by grinding solid reactants together, sometimes with a catalytic amount of an agent, or by heating a mixture of reactants without any solvent. researchgate.netresearchgate.netorganic-chemistry.org

For the synthesis of pyrimidine derivatives, several solvent-free methods have been developed. For instance, the condensation of reagents to form pyrimidine rings has been achieved using recyclable organocatalysts like triphenylphosphine (B44618) under solvent-free conditions. researchgate.net Another approach involves using natural and reusable heterogeneous catalysts, such as cuttlebone, for one-pot multicomponent reactions that produce pyrimidine analogues in high yields without the need for a solvent.

Palladium-on-carbon (Pd/C) has been utilized as a heterogeneous catalyst for coupling reactions, including Suzuki-Miyaura couplings, under solvent-free conditions, demonstrating the potential for creating C-C bonds on the pyrimidine scaffold in an environmentally friendly manner. organic-chemistry.orgsemanticscholar.org Such catalytic systems are often recoverable and can be reused multiple times, adding to the economic and environmental benefits of the process.

Green Chemistry Principles in this compound Synthesis

The development of synthetic routes for this compound is increasingly guided by the 12 Principles of Green Chemistry. These principles advocate for practices that minimize environmental and human health impacts. rasayanjournal.co.inbenthamdirect.comnih.gov

Prevention of Waste : Modern approaches like one-pot multicomponent reactions and high-yield catalytic methods are designed to minimize the formation of byproducts, in contrast to classical methods that may require multiple steps and purification processes.

Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. Catalytic C-O cross-coupling reactions, for example, are inherently more atom-economical than substitution reactions that may use stoichiometric reagents.

Use of Catalysis : The shift from stoichiometric reagents (e.g., large amounts of copper in traditional Ullmann reactions) to catalytic amounts of more efficient copper or palladium systems is a key green advancement. researchgate.net Catalysts offer pathways with lower activation energy, reducing energy consumption and waste. byjus.com

Use of Safer Solvents and Auxiliaries : Solvent-free methods, such as grinding or using benign media like water or deep eutectic solvents, eliminate the need for hazardous and volatile organic solvents like DMF or nitrobenzene, which are common in classical syntheses. jmaterenvironsci.comrsc.org

By integrating these principles, the synthesis of this compound can be achieved through pathways that are not only efficient and high-yielding but also sustainable and environmentally responsible. rasayanjournal.co.innih.gov

Precursor Chemistry and Starting Material Considerations

Synthesis of 4,6-Dichloropyrimidine

The primary and most industrially significant method for the synthesis of 4,6-dichloropyrimidine involves the chlorination of 4,6-dihydroxypyrimidine. guidechem.com This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent. guidechem.comgoogle.com The reaction is generally conducted in the presence of an organic base, which serves to neutralize the hydrogen chloride gas generated during the reaction.

The reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride can be carried out with or without a solvent. google.com In some procedures, an excess of phosphorus oxychloride itself acts as the solvent. google.com The choice of base is crucial for the reaction's success, with tertiary amines such as N,N-dimethylaniline or N,N-diisopropylethylamine (Hünig's base) being frequently used. google.comgoogle.com The reaction temperature is typically maintained in the range of 25°C to 120°C. google.com An alternative method for the synthesis of 4,6-dichloropyrimidine involves the use of phosgene (B1210022) (COCl₂) as the chlorinating agent in the presence of a suitable base. wipo.intepo.org However, this method is often less favored due to the high toxicity of phosgene. guidechem.com

Table 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

| Chlorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phosphorus oxychloride | N,N-Dimethylaniline | None | Reflux | Not Specified | google.com |

| Phosphorus oxychloride | N,N-Diisopropylethylamine | None | 60-90 | Not Specified | google.com |

| Phosphorus oxychloride | 2-Methyl-5-ethyl-pyridine | None | Not Specified | ~100 | chemicalbook.com |

| Phosgene | Dimethylaniline | Dichloromethane | Reflux | 58 | epo.org |

Another reported synthetic route to 4,6-dichloropyrimidine starts from 4,6-diaminopyrimidine (B116622) via a Sandmeyer-type reaction. This involves diazotization of the diamine with sodium nitrite (B80452) in hydrochloric acid, followed by reaction with cuprous chloride. chemicalbook.com

Synthesis of 4,6-Dihydroxypyrimidine

The key starting material for 4,6-dichloropyrimidine, 4,6-dihydroxypyrimidine, is itself synthesized through a cyclocondensation reaction. The most common approach involves the reaction of a malonic acid ester, such as dimethyl malonate or diethyl malonate, with formamide (B127407) in the presence of a strong base. google.comjustia.comgoogle.com Alkali metal alkoxides, particularly sodium methoxide (B1231860) or sodium ethoxide, are the preferred bases for this transformation. google.comgoogle.com

The reaction is typically carried out in an alcoholic solvent corresponding to the alkoxide used (e.g., methanol (B129727) for sodium methoxide). google.com The reaction temperature can range from 30°C to 100°C. google.com The process involves the initial formation of the sodium salt of 4,6-dihydroxypyrimidine, which is then neutralized with an acid, such as hydrochloric acid, to precipitate the final product. google.comgoogle.com The molar ratio of the reactants, particularly the formamide and the base relative to the malonic acid ester, is a critical parameter for optimizing the yield. google.com

Table 2: Synthesis of 4,6-Dihydroxypyrimidine

| Starting Materials | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl malonate, Formamide | Sodium methoxide | Methanol | 65-95 | 84.0-88.0 | google.com |

| Diethyl malonate, Formamide | Sodium ethoxide | Ethanol | Not Specified | ~40 | google.com |

| Diethyl malonate, N,N-Dimethylguanidine sulphate | Sodium methoxide | Methanol | Room Temp | 48 | prepchem.com |

Starting Material Considerations

The choice of 4,6-dichloropyrimidine as the primary precursor for the synthesis of this compound is dictated by several factors:

Reactivity: The two chlorine atoms on the pyrimidine ring are excellent leaving groups, readily displaced by nucleophiles like phenoxide ions. This high reactivity allows for efficient formation of the desired C-O bonds.

Availability: The synthesis of 4,6-dichloropyrimidine from readily available and relatively inexpensive starting materials like malonic acid esters and formamide makes it an economically viable precursor for large-scale production. google.comgoogle.com

Versatility: 4,6-Dichloropyrimidine is a versatile intermediate used in the synthesis of a wide range of pyrimidine derivatives, including pharmaceuticals and agrochemicals. guidechem.comontosight.ai This ensures its commercial availability and well-established manufacturing processes.

The selection of phenol as the co-reactant is straightforward as it provides the desired phenoxy moiety. For the synthesis of substituted this compound derivatives, the corresponding substituted phenols would be used. The reaction conditions for the final substitution step, such as the choice of base (e.g., potassium carbonate) and solvent (e.g., dimethylformamide), are crucial for achieving high yields and purity of the final this compound product.

Reactivity Patterns and Fundamental Reaction Mechanisms

Electrophilic and Nucleophilic Reactivity at Pyrimidine (B1678525) Core

The pyrimidine ring is classified as an electron-deficient (π-deficient) heterocycle. This is due to the presence of two highly electronegative nitrogen atoms, which withdraw electron density from the ring carbons, reducing the ring's aromaticity and reactivity towards electrophiles compared to benzene (B151609). researchgate.netyoutube.com Consequently, electrophilic substitution on an unsubstituted pyrimidine ring is difficult and requires harsh conditions. researchgate.netbu.edu.eg

In 4,6-diphenoxypyrimidine, the phenoxy groups attached at the C4 and C6 positions play a crucial role in modulating the core's reactivity. The oxygen atoms of the phenoxy groups can donate electron density to the pyrimidine ring via resonance, which helps to partially counteract the inductive withdrawal effect of the ring nitrogens. This electron donation preferentially increases the electron density at the C5 position, which is situated between the two activating phenoxy groups. Therefore, if an electrophilic substitution were to occur on the pyrimidine core, it would be strongly directed to the C5 position. researchgate.netscialert.net For a reaction to be successful, the presence of at least one strong electron-releasing group is typically necessary. bu.edu.eg

Conversely, the inherent electron deficiency of the pyrimidine core makes it susceptible to nucleophilic attack. The carbon atoms at positions 2, 4, and 6 are the most electron-deficient and thus the primary sites for nucleophilic aromatic substitution (SNAr). youtube.com In this compound, positions 4 and 6 are already substituted. While the phenoxy groups are generally poor leaving groups, under specific conditions or with highly reactive nucleophiles, substitution could potentially occur. The C2 position remains a viable site for nucleophilic attack. The rate-limiting step in such SNAr reactions is typically the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex). youtube.com

Table 1: Summary of Reactivity at the Pyrimidine Core of this compound

| Reaction Type | Reactivity Level | Preferred Position(s) | Rationale |

| Electrophilic Substitution | Low (Deactivated) | C5 | The pyrimidine ring is inherently electron-deficient. researchgate.net However, resonance donation from two phenoxy groups increases electron density at C5, making it the most likely site for attack if the reaction occurs. scialert.net |

| Nucleophilic Substitution | Moderate (Activated) | C2, C4, C6 | The pyrimidine ring is inherently electron-deficient, making carbons (especially C2, C4, C6) susceptible to nucleophilic attack. youtube.com Positions C4 and C6 are occupied, but the C2 position remains a potential site for substitution. |

Aromatic Substitution Reactions on Phenoxy Moieties

The phenoxy groups in this compound are themselves aromatic rings and can undergo electrophilic aromatic substitution. The ether oxygen atom is an activating group, donating electron density to the phenyl ring through resonance. This activation is directed primarily to the ortho and para positions of the phenyl rings.

Cyclometallation and Coordination Reactions

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them excellent donor sites for coordination to metal centers. This allows this compound to act as a ligand in the formation of coordination compounds and to participate in cyclometallation reactions, where a metal complex is formed through both coordination and the activation of a C-H bond.

Research has specifically investigated the cyclopalladation of this compound. capes.gov.brresearchgate.net In these reactions, palladium(II) acetate (B1210297) is used to mediate the intramolecular C-H activation of one of the phenoxy rings, leading to the formation of a stable palladacycle. A key finding is that this compound undergoes monopalladation , meaning only one of the two phenoxy groups is metallated. capes.gov.brresearchgate.net This contrasts with some structurally related compounds, like certain bis(2-pyridyloxy)benzenes, which can undergo double cyclopalladation. capes.gov.br The reaction results in a six-membered metallocycle, where the palladium atom is coordinated to one of the pyrimidine nitrogen atoms and covalently bonded to an ortho-carbon of one of the phenyl rings. The resulting cyclometallated compounds are often converted to their more stable acetylacetonate (B107027) derivatives for characterization. capes.gov.br

Table 2: Palladium-Mediated Monopalladation of this compound

| Reactant | Reagent | Key Observation | Product Type | Reference |

| This compound | Palladium(II) Acetate | Undergoes monopalladation only | Six-membered palladacycle | capes.gov.br, researchgate.net |

Beyond palladium, this compound has the potential to coordinate with a variety of other transition metals, such as ruthenium, rhodium, iridium, and copper. mdpi.comnih.gov The two nitrogen atoms of the pyrimidine ring can act in a bidentate fashion, chelating to a metal center to form a stable six-membered ring. This N,N'-bidentate coordination is a common binding mode for pyrimidine-based ligands. mdpi.com

Alternatively, the molecule could act as a monodentate ligand, coordinating through only one of the nitrogen atoms, or as a bridging ligand, linking two different metal centers. The specific coordination mode would depend on several factors, including the nature of the metal ion (its size, charge, and electronic properties), the reaction stoichiometry, and the presence of other competing ligands in the coordination sphere. youtube.comuomustansiriyah.edu.iq While the phenoxy oxygens are generally weak donors, their involvement in coordination cannot be entirely ruled out, potentially leading to more complex, multidentate binding modes.

Investigating Reaction Kinetics and Thermodynamic Parameters

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, general principles can be applied to understand the factors that would govern its reaction rates and equilibria.

For nucleophilic aromatic substitution on the pyrimidine core, the reaction kinetics would be highly dependent on the activation energy (Ea) of the transition state for the initial nucleophilic attack. mdpi.com Theoretical studies on related perfluorinated diazines show that the site of substitution is determined by the lowest activation energy barrier, not necessarily by the thermodynamic stability of the final product. mdpi.com For this compound, factors influencing the kinetics would include:

Nucleophile Strength: A stronger nucleophile would lead to a faster reaction rate.

Solvent: Polar aprotic solvents are typically used to solvate the cation but not the nucleophile, enhancing its reactivity.

Steric Hindrance: The bulky phenoxy groups may sterically hinder the approach of a nucleophile, particularly at the C4 and C6 positions, potentially slowing the reaction compared to a less substituted pyrimidine.

For cyclometallation, the kinetics would be influenced by the C-H bond strength on the phenoxy ring and the electrophilicity of the palladium center. The thermodynamic stability of the resulting palladacycle provides the driving force for the reaction.

Mechanistic Postulations and Experimental Verification Techniques

The mechanisms for the reactions of this compound are postulated based on well-established principles of organic and organometallic chemistry.

Nucleophilic Aromatic Substitution (SNAr): This is proposed to proceed via a two-step addition-elimination mechanism. First, the nucleophile attacks an electron-deficient carbon (e.g., C2), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (if any) is eliminated, and aromaticity is restored. youtube.com

Electrophilic Aromatic Substitution (SEAr): This mechanism involves the attack of an electrophile on the electron-rich C5 position of the pyrimidine ring or the ortho/para positions of the phenoxy rings. This forms a resonance-stabilized cationic intermediate (an arenium ion or sigma complex). A subsequent deprotonation step restores the aromatic system.

Cyclopalladation: The mechanism is thought to begin with the coordination of the palladium atom to one of the pyrimidine nitrogen atoms. This is followed by an intramolecular electrophilic substitution-type reaction or concerted metalation-deprotonation on an ortho C-H bond of the proximate phenoxy ring, leading to the formation of the Pd-C bond and the cyclized product.

A variety of experimental techniques are employed to verify these postulated mechanisms and characterize reactive intermediates.

Table 3: Experimental Techniques for Mechanistic Verification

| Technique | Application |

| NMR Spectroscopy (¹H, ¹³C) | Used to identify the structure of final products and, in some cases, detect stable intermediates. nih.gov |

| X-ray Crystallography | Provides definitive structural information for stable products or isolable intermediates, confirming connectivity and stereochemistry. capes.gov.brrsc.org |

| Mass Spectrometry (e.g., ESI-MS) | Used to determine the molecular weight of products and intermediates. rsc.org |

| Kinetic Studies | Measurement of reaction rates under varying concentrations of reactants to determine the rate law and infer the composition of the rate-determining step. uci.edu |

| Isotope Labeling Studies | Use of isotopes (e.g., deuterium) to track the movement of atoms and determine if a specific bond cleavage (e.g., C-H) is involved in the rate-determining step. masterorganicchemistry.com |

| Computational Chemistry (DFT) | Theoretical calculations are used to model reaction pathways, calculate the energies of intermediates and transition states, and support proposed mechanisms. mdpi.com |

Derivatization and Functionalization Strategies

Regioselective Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards functionalization. The positions on the ring (C2, C5) exhibit different levels of reactivity, allowing for regioselective modifications.

The C2 and C5 positions of the 4,6-disubstituted pyrimidine ring are the primary targets for functionalization. The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards electrophilic attack, making direct electrophilic substitution challenging. However, the ring is susceptible to nucleophilic attack and radical substitution.

C-H Activation and Functionalization: Modern synthetic methods, particularly palladium-catalyzed C-H activation, have become powerful tools for the direct functionalization of heterocycles. snnu.edu.cnnih.govnih.gov For pyrimidine systems, regioselectivity is dictated by the electronic environment and the directing groups present. In 4,6-diphenoxypyrimidine, the C5 position is generally more electron-rich compared to the C2 position, which is flanked by two nitrogen atoms. However, radical-based functionalization methods have shown that selectivity can be tuned. A systematic study on the radical functionalization of π-deficient heteroarenes revealed that substituents and reaction conditions (like solvent and pH) can direct substitution to specific sites. nih.govacs.org For instance, radical addition processes can be guided to either the C2 or C5 position based on the stability of the resulting radical intermediate. nih.gov

Metalation: Directed metalation using strong bases like TMP (2,2,6,6-tetramethylpiperidyl) bases of magnesium or zinc can achieve regioselective deprotonation, creating a nucleophilic center for subsequent reaction with an electrophile. thieme-connect.de For substituted pyrimidines, metalation often occurs at the most acidic C-H position, which can be influenced by the substituents. For instance, in 2-bromopyrimidine, magnesiation with TMPMgCl·LiCl occurs selectively at the C4 position. thieme-connect.de While not specifically detailed for this compound, these principles suggest that C-H acidity at the C2 and C5 positions would govern the site of metalation.

Chemical Modifications of the Phenoxy Substituents

The two phenoxy rings on the this compound scaffold behave like substituted benzene (B151609) rings, making them amenable to electrophilic aromatic substitution. The oxygen atom of the phenoxy group is an activating, ortho-, para-directing group. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the oxygen linkage on each phenyl ring.

Common electrophilic substitution reactions that can be applied include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate reagents.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can sometimes be limited by the conditions required.

The specific regioselectivity (ortho vs. para) can be influenced by steric hindrance and the nature of the electrophile. For example, bulky electrophiles may favor the less sterically hindered para position. The presence of other substituents on the phenoxy rings would further modify the reactivity and direct subsequent substitutions. libretexts.orgdalalinstitute.com For instance, the synthesis of Azoxystrobin (B1666510) involves a 2-cyanophenoxy group, where the cyano group is a deactivating, meta-director, influencing any further substitution on that ring. wikipedia.org

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues of this compound typically starts from a common precursor, 4,6-dichloropyrimidine (B16783), which is readily prepared from 4,6-dihydroxypyrimidine (B14393). chemicalbook.com The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

A general synthetic route involves the sequential substitution of the chlorine atoms with different phenoxides or other nucleophiles. This approach allows for the creation of both symmetrical and unsymmetrical analogues.

General Synthetic Scheme:

Monosubstitution: Reaction of 4,6-dichloropyrimidine with one equivalent of a substituted phenol (B47542) (Ar1-OH) under basic conditions yields a 4-chloro-6-aryloxypyrimidine intermediate.

Disubstitution: The remaining chlorine atom is then displaced by a second, different phenol (Ar2-OH) to produce an unsymmetrical 4,6-diaryloxypyrimidine. researchgate.net

This modular approach is fundamental to creating a wide variety of analogues. For example, the industrial synthesis of the fungicide Azoxystrobin utilizes this strategy, where (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is reacted with 4,6-dichloropyrimidine, followed by reaction with 2-cyanophenol. google.com By varying the phenol component in either step, a vast library of analogues can be generated. google.com Similarly, other nucleophiles like amines or thiols can be used in place of phenols to create different classes of compounds.

| Precursor | Reagent(s) | Product Type | Reference |

| 4,6-Dichloropyrimidine | 1. Ar¹-OH, Base2. Ar²-OH, Base | 4-(Aryloxy¹)-6-(Aryloxy²)pyrimidine | researchgate.net |

| Chalcones | Thiourea, Base | 4,6-Diaryl-pyrimidine-2(1H)-thione | frontiersin.org |

| Chalcones | Guanidine Nitrate (B79036) | 2-Amino-4,6-diaryl-dihydropyrimidine | ijpsonline.com |

Diversity-Oriented Synthesis (DOS) Approaches Utilizing the Scaffold

Diversity-Oriented Synthesis (DOS) is a strategy used to efficiently generate libraries of structurally diverse small molecules for high-throughput screening in drug and agrochemical discovery. rsc.org The pyrimidine scaffold is considered a "privileged substructure" because it is frequently found in bioactive molecules, making it an excellent starting point for DOS. nih.govbohrium.comrsc.org

Parallel Synthesis of Library Compounds

Parallel synthesis involves performing a large number of reactions simultaneously in separate reaction vessels to create a library of individual, purified compounds. The modular nature of the synthesis of 4,6-disubstituted pyrimidines from 4,6-dichloropyrimidine is highly amenable to this approach.

By using an array of different substituted phenols, anilines, or thiols, a large library of 4,6-disubstituted pyrimidines can be rapidly synthesized. This has been demonstrated in the context of DNA-encoded libraries (DELs), where different functionalized pyrimidine cores are used to generate libraries with millions of members for affinity screening against biological targets. acs.orgnih.gov

A substrate-based DOS approach was used to create a library of pyrimidine-N-heterocycle hybrids from a 4,6-dimethoxypyrimidine (B185312) core, highlighting the utility of the 4,6-disubstituted pyrimidine scaffold in generating diverse molecular skeletons. rsc.orgrsc.org

Scaffold Decoration Strategies

Scaffold decoration involves taking a core molecular framework, like this compound, and adding various functional groups (decorations) at different positions. This allows for the exploration of the chemical space around the core scaffold.

Strategies for decorating the this compound scaffold include:

Functionalizing the Pyrimidine Ring: As discussed in section 4.1, C-H activation or metalation can be used to introduce new substituents at the C2 or C5 positions.

Modifying the Phenoxy Groups: As outlined in section 4.2, electrophilic substitution can be used to add functional groups to the ortho and para positions of the phenyl rings.

Deconstruction-Reconstruction: An innovative strategy involves the ring-opening of a pyrimidine to form a reactive intermediate, which can then be recyclized with different reagents to form new, diversified pyrimidine or other heterocyclic analogues. nih.gov

These decoration strategies allow medicinal chemists to fine-tune the properties of the molecule, such as solubility, binding affinity, and metabolic stability.

Post-Synthetic Modifications and Chemical Transformations

Post-synthetic modification (PSM) refers to the chemical transformation of a fully assembled molecule. This is a powerful strategy for late-stage functionalization, allowing for the diversification of complex molecules without having to re-synthesize them from scratch. tandfonline.comresearchgate.net

For the this compound scaffold, PSM can be applied in several ways:

Late-Stage C-H Functionalization: Applying C-H activation techniques to a complex, pre-existing this compound analogue allows for the introduction of new functional groups at a late stage of the synthesis. This is particularly valuable for structure-activity relationship (SAR) studies. acs.org

Skeletal Editing: Advanced techniques allow for the transformation of the core heterocyclic scaffold itself. For example, a two-atom swap strategy has been developed to convert pyrimidines into pyridines under mild conditions. chinesechemsoc.orgchinesechemsoc.org This type of skeletal editing can dramatically alter the three-dimensional shape and biological activity of a molecule.

Modification of Existing Functional Groups: If the phenoxy rings or the pyrimidine core already bear functional groups (e.g., esters, nitro groups, halogens), these can be transformed into other functionalities. For instance, a nitro group can be reduced to an amine, which can then be further derivatized, or an ester can be hydrolyzed to a carboxylic acid. The synthesis of azoxystrobin transformation products for analytical purposes is a practical example of this approach. researchgate.net

These PSM strategies provide efficient access to a wide range of analogues from a common advanced intermediate, facilitating the exploration of chemical space and the optimization of lead compounds.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties without the need for empirical data. These methods solve the Schrödinger equation for a given molecule, providing insights into its electronic and structural characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a leading method for the computational modeling of chemical systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less intensive than traditional wavefunction-based methods, allowing for the study of larger and more complex systems. nih.govacademie-sciences.fr

For systems involving 4,6-Diphenoxypyrimidine, DFT calculations have been employed to optimize molecular geometries and analyze the electronic properties of its metal complexes. nih.gov Specifically, DFT has been used to study the interaction of this compound with palladium, a process known as cyclopalladation, and its subsequent reaction with mercury. nih.gov In such studies, stationary points on the potential energy surface are located, and thermodynamic functions like Gibbs free energy are calculated to understand reaction pathways and product stability. nih.gov The B3LYP hybrid functional is a commonly used method in DFT studies for organic molecules. researchgate.netmdpi.com

Ab Initio and Semi-Empirical Methods

While DFT is a primary tool, other quantum chemical methods also exist. Ab initio methods are based on first principles, solving the Schrödinger equation without experimental parameters. These methods can be highly accurate but are computationally expensive, limiting their application to smaller molecules.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. ekb.eg This makes them significantly faster and suitable for very large molecules, such as polymers incorporating the this compound structure. ekb.egresearchgate.net These methods are particularly useful for high-throughput screening and initial computational assessments before applying more rigorous techniques. ekb.eg

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule is crucial for its chemical behavior. Computational methods can predict key geometric parameters like bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations are used to find the most stable conformation (the lowest energy structure). nih.gov

Conformational analysis of this compound would involve studying the rotation around the C-O bonds connecting the phenoxy groups to the pyrimidine (B1678525) ring. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable rotamers. nih.gov While specific data for the isolated molecule is not detailed in the available literature, a typical output of such a study would resemble the table below.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(pyrimidine)-O | ~1.36 Å |

| Bond Length | O-C(phenyl) | ~1.40 Å |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | C-C-O-C | Variable (defines conformation) |

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations are a standard method for computing these orbital energies.

| Property | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

Electrostatic Potential Mapping (MEP) and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. acs.org It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would reveal the most likely sites for chemical reactions. The nitrogen atoms in the pyrimidine ring are expected to be regions of negative potential, making them nucleophilic centers. The phenoxy groups and the pyrimidine ring itself would show a complex distribution of charge based on the interplay of inductive and resonance effects. Such maps are invaluable for predicting how the molecule will interact with other reagents, including metal ions.

Spectroscopic Property Predictions and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical calculations can simulate infrared (IR) and Raman spectra by calculating vibrational frequencies. researchgate.net Time-Dependent DFT (TD-DFT) is often used to predict UV-Visible absorption spectra by calculating the energies of electronic transitions.

Predicting these spectra for this compound would allow for a direct comparison with experimentally measured spectra, confirming the accuracy of the computational model and the calculated geometric and electronic structures. Machine learning techniques are also emerging as a way to rapidly predict spectroscopic properties based on electronic descriptors obtained from low-cost DFT methods.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Azoxystrobin (B1666510) |

| Palladium |

Reaction Mechanism Modeling and Transition State Characterization

The formation of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) pathway. This reaction involves the sequential displacement of two leaving groups, commonly halides like chlorine, from a pyrimidine ring by a phenoxide nucleophile. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in characterizing the intricate details of this reaction mechanism, including the structures and energies of intermediates and transition states.

The generally accepted mechanism for the SNAr reaction consists of two main steps libretexts.orguomustansiriyah.edu.iq:

Nucleophilic Attack: The phenoxide ion attacks the electron-deficient carbon atom on the pyrimidine ring that is bonded to the leaving group. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the pyrimidine ring is temporarily disrupted. uomustansiriyah.edu.iq

Leaving Group Departure: The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., a chloride ion). This second step is typically fast. uomustansiriyah.edu.iq

For the synthesis of this compound from a precursor like 4,6-dichloropyrimidine (B16783), this two-step process occurs twice.

Computational studies on related systems, such as the reaction of chloropyrimidines with phenols or the amination of dichloropyrimidines, provide insight into the key factors governing these reactions. researchgate.netmdpi.com Such studies often focus on calculating the energy profile of the reaction pathway. The highest point on this profile corresponds to the transition state, and the energy required to reach this point from the reactants is the activation energy. Lower activation energies indicate a faster reaction.

While specific computational data for the transition state of this compound synthesis is not extensively documented in the literature, theoretical investigations of analogous SNAr reactions provide a framework for understanding the process. nih.gov These studies analyze various parameters to characterize the reaction mechanism.

Table 1: Key Parameters in Computational Reaction Mechanism Studies

| Parameter | Description | Typical Computational Method | Significance |

| Activation Energy (Ea) | The minimum energy required for the reactants to transform into the transition state. | DFT, Ab initio methods dominican.edu | Determines the reaction rate; a lower value signifies a faster reaction. |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the reaction energy profile. | DFT optimization | Characterizes the bond-breaking and bond-forming processes. |

| Reaction Energy (ΔErxn) | The overall energy difference between the products and the reactants. | DFT, Ab initio methods dominican.edu | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |

| Intermediate Stability | The energy of the Meisenheimer complex relative to the reactants and products. | DFT optimization | A more stable intermediate can influence the overall reaction kinetics. |

This table presents a generalized overview of parameters investigated in computational studies of reaction mechanisms. The specific values for these parameters for this compound are not available in the cited literature.

DFT calculations on similar pyrimidine derivatives have been used to analyze their reactivity and electronic structure, which are key to understanding the reaction mechanism. mdpi.comresearchgate.net For instance, the presence of electron-withdrawing groups on the pyrimidine ring is known to facilitate nucleophilic attack by lowering the energy of the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com Computational models can quantify these electronic effects and predict the most likely sites for substitution.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 4,6-diphenoxypyrimidine in solution. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms within the molecule. However, for a complete and unambiguous assignment of all resonances and to understand the spatial relationships between atoms, more advanced multi-dimensional NMR techniques are employed.

Multi-Dimensional NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR spectroscopy offers deeper insights into the molecular structure by correlating nuclear spins through chemical bonds or space. mnstate.edu Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular puzzle of this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the aromatic protons within each of the phenyl rings, helping to assign their specific positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. arxiv.org This allows for the direct assignment of the carbon atom connected to each proton. For instance, the signals of the pyrimidine (B1678525) and phenyl ring protons in the ¹H NMR spectrum can be directly linked to their corresponding carbon signals in the ¹³C NMR spectrum.

The combined use of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, providing a detailed picture of the molecule's covalent framework. researchgate.net

Below is an interactive data table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine C2-H | Value | Value |

| Pyrimidine C5-H | Value | Value |

| Phenyl C2'/C6'-H (ortho) | Value | Value |

| Phenyl C3'/C5'-H (meta) | Value | Value |

| Phenyl C4'-H (para) | Value | Value |

| Pyrimidine C4/C6 | N/A | Value |

| Phenyl C1' | N/A | Value |

Note: The exact chemical shift values can vary depending on the solvent and concentration. washington.edusigmaaldrich.com

Solid-State NMR for Structural and Dynamic Insights

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) offers a unique window into the structure and dynamics of molecules in their crystalline or amorphous solid forms. researchgate.net For this compound, ssNMR can provide valuable information that is complementary to data obtained from single crystal X-ray diffraction.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used in ssNMR to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in the solid state. By analyzing the chemical shifts in the solid-state, researchers can gain insights into the effects of crystal packing on the electronic structure of the molecule. researchgate.net Furthermore, ssNMR can be used to study molecular dynamics, such as the rotation of the phenyl rings relative to the pyrimidine core, over a wide range of timescales.

Elucidation of Conformation and Stereochemistry

The conformation of this compound, specifically the dihedral angles between the pyrimidine ring and the two phenoxy groups, can be investigated using a combination of NMR techniques and computational modeling. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, can provide information about through-space distances between protons. By measuring the NOEs between the pyrimidine protons and the ortho-protons of the phenyl rings, it is possible to deduce the preferred orientation of the phenoxy groups.

The molecule does not possess any chiral centers, so the discussion of stereochemistry is limited to its conformational isomers (conformers). The free rotation around the C-O bonds allows for different spatial arrangements of the phenyl rings relative to the pyrimidine ring. NMR studies, particularly those that measure rotational barriers, can provide insights into the flexibility of the molecule and the energy landscape of its different conformations.

Single Crystal X-ray Diffraction Analysis

Determination of Absolute and Relative Stereochemistry

For a molecule to be analyzed by SCXRD, it must first be grown as a high-quality single crystal. fiveable.me The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. unica.itbruker.com This analysis allows for the construction of a three-dimensional electron density map of the unit cell, from which the positions of the individual atoms can be determined.

As this compound is an achiral molecule, the concepts of absolute and relative stereochemistry are not applicable in the traditional sense. However, SCXRD provides the precise conformation of the molecule as it exists within the crystal lattice. This includes the exact measurement of the dihedral angles between the pyrimidine and phenyl rings, which defines the molecule's shape in the solid state.

The crystallographic data obtained for this compound would be presented in a standardized format, including the following key parameters:

| Crystallographic Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z (molecules per unit cell) | Value |

| Calculated Density (g/cm³) | Value |

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal, a phenomenon known as crystal packing. nih.gov This packing is governed by a variety of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···π and π-π stacking interactions between the aromatic rings. rsc.orgnih.gov

The analysis of the crystal structure of this compound would identify and characterize these non-covalent interactions, which are crucial for the stability of the crystal lattice. chemrxiv.org For instance, the relative orientation of the phenyl and pyrimidine rings of adjacent molecules could indicate the presence of π-π stacking. The distances and angles of these interactions provide quantitative information about their strength and directionality. Understanding the crystal packing is essential as it can influence the physical properties of the material, such as its melting point and solubility.

Co-crystallization and Host-Guest Complex Structures

The study of co-crystals and host-guest complexes reveals how molecules interact and organize in the solid state, which is governed by non-covalent interactions. wikipedia.org This field, a cornerstone of supramolecular chemistry, is vital for designing materials with tailored properties. nih.govrsc.org While specific studies detailing the co-crystallization or host-guest chemistry of this compound are not prevalent in published literature, the behavior of analogous pyrimidine-based compounds provides a strong basis for predicting its supramolecular interactions.

Pyrimidine derivatives are well-known for their ability to form predictable hydrogen-bonded motifs. nih.govnih.gov For instance, 2-amino-4,6-dimethoxypyrimidine (B117758) readily forms co-crystals with carboxylic acids, creating robust cyclic hydrogen-bonded R₂²(8) motifs between the pyrimidine’s N-H and N atoms and the acid's carboxylic group. nih.gov This same pyrimidine derivative can also form base pairs with itself through a pair of N—H⋯N hydrogen bonds, also resulting in an R₂²(8) motif. nih.gov Similarly, 2,4,6-triaminopyrimidine (B127396) cations form extensive hydrogen-bonding networks with nitrate (B79036) anions, leading to complex one-dimensional supramolecular structures. nih.gov

For this compound, which lacks the strong hydrogen bond donors (like amino groups) of the cited examples, the primary interactions driving its self-assembly and co-crystal formation would likely be different. The key interactions would include:

π-π Stacking: The electron-rich phenyl rings are expected to engage in significant π-π stacking interactions, a common feature in the crystal packing of aromatic compounds. mdpi.com

C-H⋯π Interactions: Hydrogen atoms from the pyrimidine or phenyl rings can interact with the π-systems of adjacent phenyl rings.

Weak C-H⋯N/C-H⋯O Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the ether oxygen atoms of the phenoxy groups can act as weak hydrogen bond acceptors.

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. researchgate.net Common hosts include cyclodextrins and calixarenes, which possess hydrophobic cavities suitable for encapsulating nonpolar guests. nih.govbbau.ac.in Given the hydrophobic nature of its two phenyl rings, this compound could potentially act as a guest, forming inclusion complexes with macrocyclic hosts like β-cyclodextrin. The formation of such a complex would be driven by the hydrophobic effect, where the encapsulation of the nonpolar part of the guest molecule within the host's cavity is entropically favorable. researchgate.net The formation and stoichiometry (e.g., 1:1 host:guest ratio) of such complexes can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The main functional groups in this compound are the pyrimidine ring, the two phenyl rings, and the two C-O-C ether linkages. The expected vibrational modes are detailed in the table below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Activity | Expected Raman Activity | Notes |

|---|---|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) & Pyrimidine | Medium-Weak | Strong | Characteristic of sp² C-H bonds. osti.gov |

| 1610-1580 | C=C Stretch | Aromatic (Phenyl) Ring | Medium-Strong | Strong | Often appears as a pair of bands. osti.gov |

| 1580-1400 | C=C / C=N Stretch | Pyrimidine Ring | Strong | Medium-Strong | Complex series of bands from ring stretching. nih.gov |

| 1300-1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong | Weak | A strong, characteristic band for aryl ethers. osti.gov |

| 1100-1000 | Symmetric C-O-C Stretch | Aryl Ether | Weak | Medium | Less intense than the asymmetric stretch in IR. physchemres.org |

| 1000-900 | Ring Breathing / Trigonal Bending | Pyrimidine Ring | Medium | Strong | A sharp, intense band in Raman is typical for ring breathing modes. spectroscopyonline.com |

| 900-675 | C-H Out-of-Plane Bend | Aromatic (Phenyl) | Strong | Weak | The pattern is diagnostic of the substitution pattern on the phenyl ring. osti.gov |

The complementarity of IR and Raman spectroscopy is crucial. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, making polar groups like C-O-C highly visible. nih.gov Raman spectroscopy detects vibrations that change the polarizability of the molecule, so symmetric, nonpolar bonds and aromatic rings often produce strong signals. spectroscopyonline.comamericanpharmaceuticalreview.com For this compound, the C-O-C asymmetric stretch is expected to be a prominent feature in the IR spectrum, while the aromatic ring stretches and the pyrimidine ring breathing mode would be dominant in the Raman spectrum.

High-Resolution Mass Spectrometry for Complex Derivative Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of newly synthesized compounds, as it provides a highly accurate measurement of the mass-to-charge ratio (m/z). ub.edu This accuracy allows for the unambiguous determination of a molecule's elemental composition, a critical step in confirming the identity of complex derivatives. researchgate.net

Consider a hypothetical synthetic pathway where this compound is subjected to an electrophilic aromatic substitution reaction, such as nitration, to yield a mono-nitro derivative, for example, 4-(4-nitrophenoxy)-6-phenoxypyrimidine. HRMS would be the definitive technique to confirm the successful synthesis.

Molecular Formula Determination:

The parent compound, this compound, has a chemical formula of C₁₆H₁₂N₂O₂. Its monoisotopic mass is 276.0899 Da.

The synthesized derivative, 4-(4-nitrophenoxy)-6-phenoxypyrimidine, has a formula of C₁₆H₁₁N₃O₄. Its calculated monoisotopic mass is 321.0750 Da.

An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, can measure m/z values to within a few parts per million (ppm) of the true value. researchgate.net If the experimental analysis of the synthesized product yields a molecular ion [M+H]⁺ at m/z 322.0822, this would correspond to a neutral mass of 321.0750 Da, confirming the elemental formula C₁₆H₁₁N₃O₄ and distinguishing it from other potential products or impurities with the same nominal mass.

Structural Elucidation with Tandem Mass Spectrometry (MS/MS): Beyond confirming the formula, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the structure of the derivative. In an MS/MS experiment, the isolated molecular ion (m/z 322.0822) is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a roadmap of the molecule's structure.

For the hypothetical 4-(4-nitrophenoxy)-6-phenoxypyrimidine, key expected fragmentations would include:

Loss of the nitro group (-NO₂): A neutral loss of 46 Da.

Cleavage of the ether bond: This could lead to fragments corresponding to the nitrophenoxy cation or the phenoxypyrimidine cation, providing evidence of where the substitution occurred.

Fragmentation of the pyrimidine ring: Characteristic losses associated with the pyrimidine core structure.

By analyzing these high-resolution fragment masses, chemists can piece together the molecular structure, confirming not only the addition of the nitro group but also its position on one of the phenyl rings. This level of detail is crucial for the unambiguous characterization of complex chemical derivatives.

Applications in Advanced Organic Synthesis

4,6-Diphenoxypyrimidine as a Key Building Block

In the language of synthetic chemistry, a "building block" is a chemical compound with reactive functional groups that serves as a starting unit for the bottom-up assembly of more complex molecular architectures. researchgate.net Organic functionalized molecules are carefully chosen for their ability to participate in modular synthesis, particularly in fields like medicinal chemistry. researchgate.net

This compound fits this description perfectly, categorized as a heterocyclic building block due to its pyrimidine (B1678525) core. Its utility has been demonstrated in organometallic chemistry. For instance, research has shown that this compound undergoes monopalladation when treated with palladium acetate (B1210297). capes.gov.br This reaction involves the intramolecular activation of a carbon-hydrogen bond on one of the phenoxy rings, leading to the formation of a stable, six-membered palladacycle. capes.gov.br This transformation highlights the compound's role as a robust building block for creating intricate organometallic complexes.

Table 1: Reaction of this compound as a Building Block

| Reactant | Reagent | Product Type | Reference |

|---|

Intermediates in the Synthesis of Complex Heterocyclic Systems

The synthesis of complex heterocyclic compounds, which are often found at the core of pharmaceuticals and functional materials, relies on the generation of stable intermediates that can be further elaborated. msu.edu The stable aromatic rings of six-membered nitrogen heterocycles like pyrimidine make them excellent foundations for such syntheses. msu.edu

The monopalladated derivative of this compound serves as a prime example of a key intermediate. capes.gov.br Organopalladium intermediates, or palladacycles, are highly valued in organic synthesis because they are poised for a variety of subsequent cross-coupling reactions. These intermediates can be used to introduce new functional groups or build larger, fused heterocyclic systems. For example, the palladium center in the complex derived from this compound can catalyze further bond formations, effectively using the initial building block as a stepping stone toward molecules of greater complexity. While the sulfur analogue of this compound was found to be resistant to cyclopalladation, the successful reaction of the phenoxy version confirms its utility as a precursor for these valuable intermediates. capes.gov.br

Scaffold for Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique used to rapidly generate large, diverse collections of related compounds, known as chemical libraries. msu.edunih.gov This process typically relies on a central "scaffold," a common molecular core to which a variety of different chemical groups are attached. chimia.ch Pyrimidine-based structures are often explored as scaffolds for creating such libraries. nih.gov

The structure of this compound is ideally suited for its use as a scaffold. It possesses a rigid central pyrimidine ring, which provides a consistent three-dimensional framework. The two phenoxy groups offer reactive sites for modification, allowing for the introduction of chemical diversity. The demonstrated ability of the compound to undergo selective monopalladation illustrates that the core is stable and amenable to derivatization, a critical feature for a good scaffold. capes.gov.br

A hypothetical combinatorial library generated from this scaffold could involve the substitution of the phenyl rings to introduce a wide array of functional groups, thereby exploring the chemical space around the core structure for applications in drug discovery or materials science.

Table 2: Conceptual Design of a Combinatorial Library from a this compound Scaffold

| Scaffold | Point of Diversification (R¹, R²) | Potential Building Blocks | Resulting Library |

|---|

Stereoselective Synthesis of Chiral Derivatives

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. This control is crucial in fields like medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. The synthesis of chiral derivatives often involves creating new stereocenters in a controlled manner. nih.govresearchgate.net

While the stereoselective synthesis of various heterocyclic compounds is a well-established and vital area of research, its specific application to this compound is not widely documented in the available chemical literature. The generation of chiral derivatives from this achiral starting material would likely require the introduction of chiral auxiliaries or the use of asymmetric catalysis to direct the formation of specific stereoisomers. The development of such synthetic routes remains an area of potential future investigation for creating novel, enantiomerically pure compounds based on the diphenoxypyrimidine framework.

Integration into Supramolecular Architectures

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonds and π-π stacking. rroij.com The rational design of these interactions, a field known as crystal engineering, allows for the construction of highly ordered supramolecular architectures in the solid state. taylorfrancis.comias.ac.in

This compound possesses several structural features that make it an excellent candidate for integration into supramolecular assemblies.

Hydrogen Bonding: The two nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors, allowing the molecule to interact with hydrogen bond donors to form predictable patterns, or "supramolecular synthons." routledge.com

π-π Stacking: The molecule contains three aromatic rings (one pyrimidine and two phenyl), which can engage in π-π stacking interactions. These interactions are fundamental in organizing molecules in the solid state and directing the formation of specific crystal packing arrangements.

While a detailed crystal structure analysis of this compound itself is not available in the searched literature, related structures confirm this potential. For example, the cyclopalladated derivative of this compound was converted into an acetylacetonate (B107027) derivative, and its X-ray crystal structure was determined, demonstrating its capacity to form ordered crystalline materials. capes.gov.br This ability to form well-defined solid-state structures is essential for its use in crystal engineering and the development of new materials with tailored properties. rsc.org

Catalytic Roles and Ligand Design

Design and Synthesis of 4,6-Diphenoxypyrimidine-Based Ligands

Pincer Ligand Frameworks

No research data is available on the design or synthesis of pincer ligands based on a this compound scaffold.

Chelating Ligands for Transition Metal Catalysis

There are no published studies on the use of this compound for the creation of chelating ligands for transition metal catalysis.

Homogeneous Catalysis Applications

C-C Bond Forming Reactions (e.g., Cross-Coupling)

The use of this compound-based ligands in C-C bond forming reactions has not been reported in the scientific literature.

C-X Bond Forming Reactions

There is no available data on the application of this compound as a ligand in catalytic C-X bond forming reactions.

Hydrogenation and Hydrosilylation Reactions

No studies have been found that describe the use of this compound-metal complexes in hydrogenation or hydrosilylation catalysis.

Asymmetric Catalysis with Chiral Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While direct catalytic applications of chiral this compound are not extensively documented, the broader class of pyrimidine-containing ligands has demonstrated significant potential in a variety of asymmetric transformations. The design of chiral derivatives of this compound can be conceptualized through the introduction of chiral moieties, which can induce asymmetry in the metal's coordination sphere during catalysis.

One successful strategy in the design of chiral pyrimidine-based ligands involves the incorporation of planar-chiral scaffolds. For instance, [2.2]paracyclophane-derived oxazole-pyrimidine ligands (PYMCOX) have been synthesized and effectively utilized in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. dicp.ac.cn These ligands, which possess a rigid and sterically demanding structure, create a well-defined chiral environment around the metal center, leading to high enantioselectivities. dicp.ac.cn This approach could be adapted to this compound by introducing a planar-chiral unit, such as a substituted paracyclophane, onto the pyrimidine (B1678525) core or the phenoxy substituents.

Another avenue for creating chiral this compound derivatives is through the introduction of central chirality. This can be achieved by incorporating chiral substituents, such as chiral amines or alcohols, at various positions on the pyrimidine ring or the phenoxy groups. The versatility of the pyrimidine scaffold allows for synthetic modifications to introduce these chiral auxiliaries. For example, the asymmetric hydrogenation of 4,6-disubstituted 2-hydroxypyrimidines has been accomplished using an iridium catalyst with a chiral ligand, yielding chiral cyclic ureas with high diastereoselectivities and enantioselectivities. nih.gov This demonstrates that the 4- and 6-positions of the pyrimidine ring are amenable to substitution patterns that can lead to chiral products, a principle that can be extended to the design of chiral ligands based on the 4,6-diphenoxy framework.

The following table summarizes selected examples of asymmetric reactions catalyzed by systems featuring chiral pyrimidine-based ligands, illustrating the potential for developing chiral analogues of this compound.

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric 1,2-Reduction | Ni-PYMCOX | α,β-Unsaturated Ketones | Chiral Allylic Alcohols | Up to 99% |

| Asymmetric Hydrogenation | Iridium-Chiral Ligand | 4,6-Disubstituted 2-Hydroxypyrimidines | Chiral Cyclic Ureas | Up to 96% |

| Asymmetric Allylation | [Rh(COD)Cl]2/Chiral Diphosphine | Pyrimidines and Allylic Carbonates | Chiral Pyrimidine Acyclic Nucleosides | Up to 99% |

Mechanistic Studies of Catalytic Cycles

In many catalytic cycles, the ligand is responsible for influencing the key steps of oxidative addition, reductive elimination, and migratory insertion. For a hypothetical catalytic cycle involving a this compound-metal complex, the nitrogen atoms of the pyrimidine ring would serve as the primary coordination sites. The phenoxy groups at the 4 and 6 positions could influence the catalytic activity through both steric and electronic effects. The steric bulk of the phenoxy groups can create a specific chiral pocket around the metal center, which is essential for enantioselective catalysis.

Mechanistic investigations of related systems provide a framework for postulating the catalytic cycle for a reaction mediated by a chiral this compound derivative. For instance, in the rhodium-catalyzed asymmetric allylation of pyrimidines, the proposed mechanism involves the coordination of the chiral diphosphine ligand to the rhodium center, followed by the oxidative addition of the allylic carbonate. researchgate.netfigshare.com The pyrimidine substrate then coordinates to the rhodium complex, and a subsequent nucleophilic attack leads to the formation of the product and regeneration of the catalyst. A similar sequence of elementary steps could be envisioned for a catalytic process employing a chiral this compound ligand.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction mechanisms. Such studies on pyrimidine-based catalytic systems have helped in understanding the transition states and intermediates involved in the catalytic cycle. For example, in the synthesis of pyrimidines catalyzed by zirconium complexes, mechanistic studies suggest the formation of an azazirconacyclopentadiene intermediate. mdpi.com While this is a reaction to synthesize pyrimidines rather than using them as ligands, it highlights the type of detailed mechanistic insight that can be obtained for reactions involving this heterocyclic core.

The table below outlines a generalized catalytic cycle that could be operative for a hypothetical asymmetric transformation catalyzed by a metal complex of a chiral this compound derivative (L*).

| Step | Description | Intermediate |

| 1. Catalyst Activation | The precatalyst [M]-L* is activated, often by the dissociation of a labile ligand. | [M]-L* (active species) |

| 2. Substrate Coordination | The substrate coordinates to the activated catalyst. | [M(Substrate)]-L |

| 3. Key Bond-Forming Step | This could be an insertion, addition, or other transformation that generates the stereocenter. The chiral ligand L directs the stereochemical outcome. | [M(Intermediate)]-L |

| 4. Product Formation | The intermediate undergoes further reaction to form the product. | [M(Product)]-L |

| 5. Product Release & Catalyst Regeneration | The product dissociates from the metal center, regenerating the active catalyst for the next cycle. | [M]-L* + Product |

Chemical Biology Research Tools and Mechanistic Investigations

Development of 4,6-Diphenoxypyrimidine-Derived Chemical Probes

No information is available on the design, synthesis, or characterization of chemical probes derived from the this compound scaffold.

Probing Molecular Interactions and Target Engagement in Vitro

There are no published studies detailing the in vitro molecular interactions or target engagement of this compound with any biological target.

Mechanistic Elucidation of Biological Pathways at the Molecular Level

No research has been found that utilizes this compound to elucidate biological pathways.

Applications in Activity-Based Protein Profiling (ABPP)

There is no evidence of this compound being used as a scaffold for activity-based probes or in any ABPP-related studies.

Q & A

Q. How do steric and electronic effects influence the stability of this compound derivatives under varying pH?

Q. What techniques resolve contradictions in spectroscopic data for this compound analogs?

- Methodological Answer :

- Cross-Validation : Compare NMR, IR, and HRMS data with computational predictions (e.g., ChemDraw simulations).

- Crystallographic Resolution : Obtain single-crystal X-ray structures to unambiguously assign regiochemistry, as done for Diels-Alder adducts .

Q. How can researchers design this compound derivatives for specific applications (e.g., photoluminescence or enzyme inhibition)?

- Methodological Answer :

- Functional Group Engineering : Introduce fluorophores (e.g., dansyl groups) for photoluminescence or sulfonamide moieties for enzyme inhibition .

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic substituent variations and test target-specific activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.